3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
CAS No.: 4897-53-4
Cat. No.: VC3413636
Molecular Formula: C13H16BrNO
Molecular Weight: 282.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4897-53-4 |
|---|---|
| Molecular Formula | C13H16BrNO |
| Molecular Weight | 282.18 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one |
| Standard InChI | InChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 |
| Standard InChI Key | XEKJAKCCVYVXDU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br |
Introduction
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as propanones. It features a pyrrolidine ring attached to a propanone backbone, with a 4-bromophenyl group. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and organic synthesis.
Synonyms and Identifiers
-
Synonyms: 1-Propanone, 3-(4-bromophenyl)-1-(1-pyrrolidinyl)-; 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
-
InChI and InChIKey: Not provided in the search results, but can be generated using chemical structure software.
Preparation and Synthesis
The synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one typically involves reactions that form the propanone backbone and attach the pyrrolidine and bromophenyl groups. Common methods include:
-
Nucleophilic Substitution: Pyrrolidine can react with a suitable propanone derivative to form the desired compound.
-
Cross-Coupling Reactions: These can be used to attach the bromophenyl group to the propanone backbone.
Organic Synthesis
This compound serves as a useful intermediate in organic synthesis due to its reactive sites, which can be modified to produce more complex molecules.
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume